Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is a unique chemical compound characterized by its complex structure, which includes a benzenesulfonamide group, an adamantane moiety, and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- typically involves multiple steps. One common method includes the reaction of adamantanecarboxylic acid with benzenesulfonamide under specific conditions to form the desired product. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction .
Industrial Production Methods
similar compounds are often produced using large-scale organic synthesis techniques that involve careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reaction conditions often require specific temperatures, pressures, and solvents to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce sulfonic acids, while reduction reactions may yield amines or other reduced forms of the compound .
Scientific Research Applications
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase IX, an enzyme involved in pH regulation in cancer cells. This inhibition can lead to a decrease in tumor growth and proliferation . The compound’s unique structure allows it to bind effectively to the enzyme’s active site, blocking its activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzenesulfonamide derivatives and adamantane-containing molecules, such as:
- N-(1-Naphthalen-1-yl-ethyl)-benzenesulfonamide
- N-Adamantan-1-yl-benzamide
- N-Adamantan-1-yl-4-methyl-benzamide
Uniqueness
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-tert-butyl- is unique due to its combination of a benzenesulfonamide group, an adamantane moiety, and a tert-butyl group. This unique structure imparts specific properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C21H31NO2S |
---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(1-adamantylmethyl)-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C21H31NO2S/c1-20(2,3)18-4-6-19(7-5-18)25(23,24)22-14-21-11-15-8-16(12-21)10-17(9-15)13-21/h4-7,15-17,22H,8-14H2,1-3H3 |
InChI Key |
KMRBVTGFHDGZOW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.